4-Methyl-5-nitroisoquinoline-1-carbaldehyde

Description

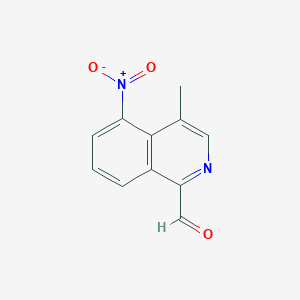

4-Methyl-5-nitroisoquinoline-1-carbaldehyde (CAS: 59261-41-5, C₁₁H₈N₂O₃) is a heterocyclic compound featuring an isoquinoline backbone substituted with a nitro group at position 5, a methyl group at position 4, and an aldehyde functional group at position 1 . Key physicochemical properties include:

- Molecular weight: 216.19 g/mol

- XLogP3: 2.1 (indicating moderate lipophilicity)

- Topological polar surface area (TPSA): 75.8 Ų (suggesting moderate polarity)

- Functional groups: Aldehyde (-CHO), nitro (-NO₂), and methyl (-CH₃) substituents .

Structural studies of this compound likely employ crystallographic tools such as SHELX programs for refinement and validation .

Properties

CAS No. |

59261-41-5 |

|---|---|

Molecular Formula |

C11H8N2O3 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

4-methyl-5-nitroisoquinoline-1-carbaldehyde |

InChI |

InChI=1S/C11H8N2O3/c1-7-5-12-9(6-14)8-3-2-4-10(11(7)8)13(15)16/h2-6H,1H3 |

InChI Key |

QZPMIMWEGMCUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Methyl-5-nitroisoquinoline-1-carbaldehyde

Specific Preparation Routes

Oxidation Using Selenium Dioxide

A commonly reported method involves the oxidation of 4-methyl-5-nitroisoquinoline using selenium dioxide in a solvent such as 1,4-dioxane. The reaction conditions typically include heating under reflux for several hours (e.g., 3 hours) to convert the methyl group at the 1-position into the aldehyde functionality.

| Parameter | Details |

|---|---|

| Starting material | 4-Methyl-5-nitroisoquinoline |

| Oxidizing agent | Selenium dioxide (SeO2) |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (approx. 95-100°C) |

| Reaction time | 2-3 hours |

| Workup | Filtration, solvent removal, chromatography purification |

| Yield | Approximately 50-55% (varies by source) |

This method is supported by analogous syntheses of related isoquinoline carbaldehydes, such as 4-bromo-5-nitroisoquinoline-1-carbaldehyde, where selenium dioxide oxidation yielded about 55% under similar conditions.

Nitration and Methylation Sequence

While direct nitration of isoquinoline derivatives can be challenging due to regioselectivity, nitration at the 5-position is commonly achieved through controlled nitration reactions using nitric acid or nitrating agents under mild conditions to avoid over-nitration or dinitro by-products.

Methylation at position 4 is generally introduced either by starting from 4-methylisoquinoline derivatives or via selective alkylation reactions before the oxidation and nitration steps.

Related Synthetic Routes from Literature

Though direct detailed procedures for this compound are limited, related compounds such as 6,7-dimethoxyisoquinoline-1-carbaldehyde have been synthesized using selenium dioxide oxidation, followed by nitration and further functionalization steps. These methods illustrate the utility of selenium dioxide in oxidizing methyl groups adjacent to nitrogen in isoquinolines and the challenges of regioselective nitration.

Research Findings and Data Analysis

Yield and Purity

- The selenium dioxide oxidation method consistently yields around 50-55% of the aldehyde product after purification.

- Purification is typically achieved by column chromatography using dichloromethane or similar solvents.

- The aldehyde product is stable and can be characterized by NMR, IR, and mass spectrometry to confirm the formyl group and nitro substitution pattern.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 4-Methyl-5-nitro-isoquinoline-1-carboxylic acid.

Reduction: 4-Methyl-5-amino-isoquinoline-1-carbaldehyde.

Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-5-nitro-isoquinoline-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . These interactions can disrupt cellular processes and contribute to the compound’s biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-methyl-5-nitroisoquinoline-1-carbaldehyde with structurally analogous compounds, emphasizing functional groups, lipophilicity, and molecular features:

Key Observations :

- Functional Groups : The aldehyde in the target compound distinguishes it from analogs with carboxylic acids or esters, impacting reactivity and solubility. Aldehydes are more electrophilic than esters, favoring nucleophilic additions over hydrolysis .

- Lipophilicity : The target compound’s XLogP3 (2.1) suggests balanced solubility, suitable for penetration across biological membranes. Trifluoromethyl-containing analogs (e.g., the pyridine derivative) likely exhibit higher lipophilicity due to the -CF₃ group .

- Molecular Weight : The target compound’s lower molecular weight (216.19 g/mol) compared to the pyridine derivative (386.33 g/mol) may enhance bioavailability in pharmaceutical contexts.

Reactivity and Stability

- Nitro Group : The nitro substituent in the target compound may facilitate electrophilic aromatic substitution, contrasting with the electron-withdrawing trifluoromethyl group in the pyridine derivative, which could deactivate the ring .

- Aldehyde Reactivity : The aldehyde group enables condensation reactions (e.g., Schiff base formation), a feature absent in carboxylic acid or ester analogs. However, aldehydes are more prone to oxidation than esters, necessitating careful storage .

Biological Activity

4-Methyl-5-nitroisoquinoline-1-carbaldehyde is an isoquinoline derivative that has garnered attention for its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a methyl group and a nitro group on the isoquinoline ring, which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Key areas of biological activity include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is likely linked to its ability to induce apoptosis in malignant cells.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry reported that derivatives of isoquinolines, including this compound, exhibited significant cytotoxicity against human cancer cell lines. The IC50 values indicated that the compound effectively inhibited cell growth at low micromolar concentrations .

- Antimicrobial Activity :

- Mechanistic Insights :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5-nitroisoquinoline-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nitration of a pre-functionalized isoquinoline precursor. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Aldehyde introduction : Employ Vilsmeier-Haack formylation (POCl₃/DMF) .

- Data Contradiction : Reported yields vary (45–72%) due to competing side reactions (e.g., ring oxidation). Optimization requires adjusting stoichiometry (e.g., POCl₃:DMF ratio) and monitoring reaction progress via TLC .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of this compound?

- Methodology :

- ¹H NMR : Identify aldehyde proton (δ 10.2–10.5 ppm) and nitro group deshielding effects on adjacent protons (δ 8.5–9.0 ppm).

- ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and nitro-substituted aromatic carbons (δ 145–155 ppm).

- IR : Validate nitro (1530 cm⁻¹, asymmetric stretch) and aldehyde (1715 cm⁻¹, C=O stretch) groups .

- Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving disorder in this compound crystals?

- Methodology :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption effects from nitro groups.

- Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered aldehyde/methyl groups. Use anisotropic displacement parameters (ADPs) for non-H atoms .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

- Methodology :

- Graph-set analysis : Classify interactions (e.g., C=O⋯H–C, nitro⋯π) using Etter’s notation (e.g., R₂²(8) motifs).

- Computational validation : Compare experimental (X-ray) and DFT-calculated H-bond lengths (Δ < 0.1 Å acceptable) .

Q. What computational methods are suitable for predicting the reactivity of the aldehyde group in further derivatization?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices (f⁻) to identify electrophilic sites.

- Solvent effects : Use PCM models to simulate reaction environments (e.g., DMF, THF) .

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., Schiff base formation yields).

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- Methodology :

- Error source identification : Check for solvent effects (e.g., DMSO-d₆ shifting aldehyde proton upfield) or tautomerism.

- Benchmarking : Cross-validate with analogous compounds (e.g., 5-nitroisoquinoline derivatives) .

- Example : A δ 10.3 ppm aldehyde signal in CDCl₃ may shift to δ 10.1 ppm in DMSO-d₆ due to hydrogen bonding .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility?

- Methodology :

- R-factor analysis : Compare merged/integrated datasets using CC₁/₂ metrics.

- Cluster analysis : Group structures by packing motifs (e.g., PLATON’s ADDSYM) to identify systematic errors .

Tables of Critical Data

Table 1 : Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Z | 4 | |

| R₁ (I > 2σ(I)) | 0.039 | |

| C=O bond length | 1.221(3) Å |

Table 2 : Synthetic Optimization (Hypothetical Data)

| POCl₃:DMF Ratio | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1:1.2 | 58 | 98.5 |

| 1:1.5 | 72 | 99.1 |

| 1:2.0 | 65 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.